

An In-depth Technical Guide to the ^1H NMR Spectrum of Ethyl Crotonate

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Compound of Interest

Compound Name: *Ethyl crotonate*

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This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (^1H NMR) spectrum of **ethyl crotonate**. It details the assignment of chemical shifts, multiplicity, and coupling constants for each proton environment in the molecule. Furthermore, this document outlines a standard experimental protocol for sample preparation and data acquisition and illustrates the proton coupling relationships through a logical diagram.

Analysis of the ^1H NMR Spectrum

Ethyl crotonate ((E)-CH₃CH=CHCOOCH₂CH₃) is an unsaturated ester with four distinct proton environments, each giving rise to a unique signal in the ^1H NMR spectrum. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃). The electron-withdrawing nature of the ester functional group and the electronegativity of the oxygen atoms significantly influence the chemical shifts of nearby protons, leading to a well-resolved and interpretable spectrum.[1][2]

The key features of the spectrum are:

- Ethyl Group Protons: The ethyl moiety (-OCH₂CH₃) gives rise to two signals: a quartet corresponding to the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear further downfield.

- Vinylic Protons: The two protons on the carbon-carbon double bond ($-\text{CH}=\text{CH}-$) are in different chemical environments. They are coupled to each other (trans-coupling) and one is also coupled to the adjacent methyl group. This results in two distinct multiplets in the downfield region of the spectrum.
- Allylic Protons: The methyl group attached to the double bond ($\text{CH}_3\text{-CH=}$) appears as a doublet due to coupling with the adjacent vinylic proton.

Data Presentation: ^1H NMR of Ethyl Crotonate

The quantitative data for the ^1H NMR spectrum of **ethyl crotonate**, acquired in CDCl_3 , is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton Label	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
Ha	1.26	Triplet	$\text{J}_{\text{ab}} = 7.1$	3H
Hb	4.15	Quartet	$\text{J}_{\text{ba}} = 7.1$	2H
Hc	1.88	Doublet of Doublets	$\text{J}_{\text{cd}} = 6.9, \text{J}_{\text{ce}} = 1.7$	3H
Hd	5.82	Doublet of Quartets	$\text{J}_{\text{de}} = 15.6, \text{J}_{\text{dc}} = 1.7$	1H
He	6.95	Doublet of Quartets	$\text{J}_{\text{ed}} = 15.6, \text{J}_{\text{ec}} = 6.9$	1H

Note: The structure corresponding to the labels is shown in the diagram below.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structure of **ethyl crotonate** and the scalar (J) coupling relationships between the different sets of protons. Arrows indicate which protons are splitting each other's signals.

Caption: Molecular structure of **ethyl crotonate** with ^1H NMR assignments and spin-spin coupling pathways.

Experimental Protocol: ^1H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ^1H NMR spectrum of a liquid sample like **ethyl crotonate**.

A. Materials and Equipment

- Analyte: **Ethyl crotonate** (5-25 mg)
- Solvent: Deuterated chloroform (CDCl_3 , 99.8 atom % D) containing 0.03% v/v TMS.
- Equipment:
 - High-quality 5 mm NMR tube and cap.
 - Volumetric flask or vial.
 - Pasteur pipette with a cotton or glass wool plug.
 - Vortex mixer (optional).
 - NMR Spectrometer (e.g., 400 MHz or higher).

B. Sample Preparation

- Weighing: Accurately weigh approximately 10 mg of **ethyl crotonate** and transfer it to a clean, dry vial.
- Dissolution: Add approximately 0.6–0.7 mL of deuterated chloroform (CDCl_3) to the vial.^{[3][4]} The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.

- **Filtration and Transfer:** To remove any particulate matter that could degrade spectral quality, filter the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton and carefully transfer the filtrate into a clean 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.[3]
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.

C. Data Acquisition

- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the CDCl_3 solvent. This step stabilizes the magnetic field during the experiment.[3]
- **Shimming:** The magnetic field homogeneity across the sample is optimized through an automated or manual shimming process. Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.[3]
- **Tuning and Matching:** The NMR probe is tuned to the ^1H frequency to ensure maximum signal sensitivity.
- **Acquisition Parameters:** Set the standard acquisition parameters for a ^1H experiment:
 - **Pulse Program:** A standard 30° or 90° pulse-acquire sequence (e.g., 'zg30' on Bruker systems).
 - **Spectral Width:** Typically 12-16 ppm, sufficient to cover the entire range of proton chemical shifts.
 - **Acquisition Time:** ~2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds to allow for full relaxation of protons between scans.
 - **Number of Scans:** For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

- Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves applying a Fourier transform, phase correction, and baseline correction to generate the final frequency-domain spectrum. The spectrum is then calibrated by setting the TMS peak to 0.00 ppm. Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

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